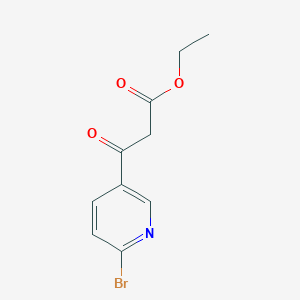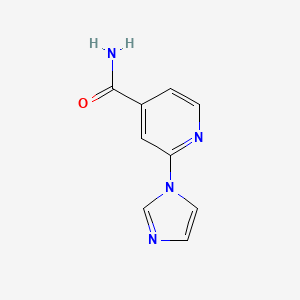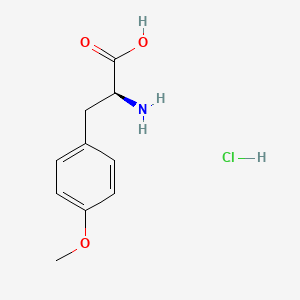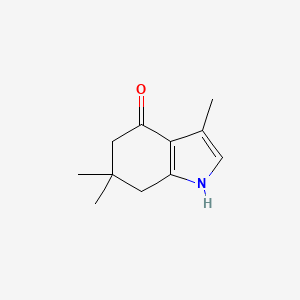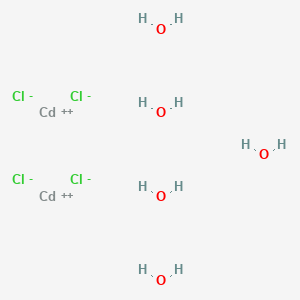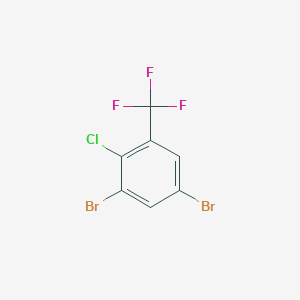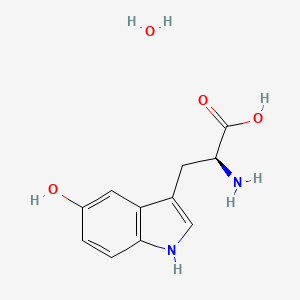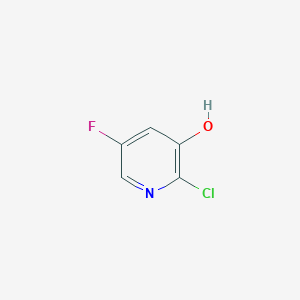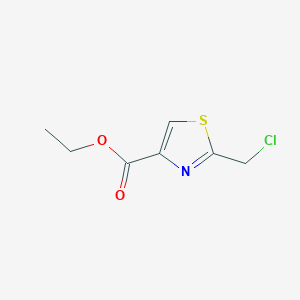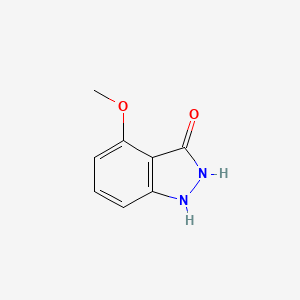
Trifluoroborato de (3-metoxifenil)potasio
Descripción general
Descripción
Potassium (3-Methoxyphenyl)trifluoroborate is a useful research compound. Its molecular formula is C7H7BF3KO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium (3-Methoxyphenyl)trifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium (3-Methoxyphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (3-Methoxyphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Trifluoroborato de (3-metoxifenil)potasio: se utiliza ampliamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental en la formación de enlaces carbono-carbono, que es un paso fundamental en la síntesis de varios compuestos orgánicos. La estabilidad y la reactividad de este compuesto lo convierten en un candidato ideal para el acoplamiento cruzado para producir estructuras de biarilo, que son componentes básicos en productos farmacéuticos, agroquímicos y materiales orgánicos.
Síntesis de haluros de arilo
Este compuesto sirve como precursor para la síntesis de haluros de arilo . Los haluros de arilo son intermedios valiosos en química orgánica y se utilizan para crear una amplia gama de moléculas complejas. El grupo trifluoroborato se puede transformar fácilmente en diferentes haluros, lo que proporciona una vía versátil para la generación de estos compuestos esenciales.
Epoxidación de alquenos
La epoxidación de enlaces C=C en alquil- o ariltrifluoroboratos insaturados, incluyendo This compound, procede con alta conversión y selectividad . Este proceso es crucial para la síntesis de epóxidos, que son intermedios importantes en la producción de productos farmacéuticos y productos químicos finos.
Reacciones de sustitución nucleofílica
Como reactivo de acoplamiento boronado nucleofílico, This compound está involucrado en reacciones de sustitución nucleofílica . Estas reacciones son esenciales para introducir varios grupos funcionales en las moléculas, alterando así sus propiedades químicas y actividades biológicas.
Aplicaciones en ciencia de materiales
En ciencia de materiales, This compound se puede utilizar para modificar las propiedades superficiales de los materiales . Su capacidad para formar enlaces covalentes estables con diferentes sustratos lo convierte en un agente valioso para la funcionalización de superficies, lo que es importante en el desarrollo de materiales avanzados con características específicas.
Desarrollo de catalizadores
Este compuesto también se emplea en el desarrollo de nuevos catalizadores . Los catalizadores son sustancias que aumentan la velocidad de las reacciones químicas sin consumirse en el proceso. Las propiedades únicas de This compound permiten la creación de catalizadores que son más eficientes, selectivos y respetuosos con el medio ambiente.
Acoplamiento de péptidos
This compound: se puede utilizar en reacciones de acoplamiento de péptidos para formar enlaces amida . Esta aplicación es particularmente relevante en el campo de la bioquímica, donde la síntesis de péptidos y proteínas es fundamental para comprender los procesos biológicos y desarrollar agentes terapéuticos.
Electrónica orgánica
Por último, el compuesto encuentra aplicación en el dominio de la electrónica orgánica . Los dispositivos electrónicos orgánicos, como los diodos emisores de luz orgánicos (OLED) y la fotovoltaica orgánica (OPV), requieren componentes que puedan facilitar la transferencia de carga. This compound se puede utilizar para sintetizar semiconductores orgánicos que exhiben propiedades electrónicas deseables para estas aplicaciones.
Mecanismo De Acción
Target of Action
Potassium (3-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(3-methoxyphenyl)borate, is a type of organoboron compound . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.
Mode of Action
The interaction of Potassium (3-Methoxyphenyl)trifluoroborate with its targets involves the formation of carbon-carbon (C-C) bonds . This compound acts as a nucleophilic boronated coupling reagent . It reacts with aryl halides in the presence of a catalyst or under thermal conditions . This reaction leads to the construction of a C-C bond, which is a fundamental process in organic chemistry.
Biochemical Pathways
The action of Potassium (3-Methoxyphenyl)trifluoroborate affects the biochemical pathways involving the synthesis of complex organic molecules . By facilitating the formation of C-C bonds, this compound plays a significant role in the construction of larger organic structures from smaller units .
Result of Action
The molecular and cellular effects of Potassium (3-Methoxyphenyl)trifluoroborate’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action, efficacy, and stability of Potassium (3-Methoxyphenyl)trifluoroborate can be influenced by various environmental factors. For instance, it is known to be stable under oxidative conditions . Additionally, it is recommended to handle this compound in a well-ventilated place, and it should be kept away from sources of ignition . The compound is also known to cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
potassium;trifluoro-(3-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDCWEPJOSDGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635694 | |
| Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438553-44-7 | |
| Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (3-Methoxyphenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)
